molecular formula C19H20N2O3S B2790085 3-(Dimethylamino)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzamide CAS No. 2319723-87-8

3-(Dimethylamino)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzamide

Cat. No. B2790085
CAS RN: 2319723-87-8
M. Wt: 356.44
InChI Key: HBRAPPLCWJKFKF-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzamide is a compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DMHF, and it has been shown to possess a number of interesting biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of DMHF is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cell growth and proliferation. DMHF has been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and growth. DMHF has also been shown to inhibit the activity of certain histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
DMHF has been shown to possess a number of interesting biochemical and physiological effects. In addition to its anti-tumor properties, DMHF has been shown to possess anti-inflammatory properties. DMHF has also been shown to possess antioxidant properties, which may help protect cells from oxidative damage. DMHF has also been shown to possess neuroprotective properties, which may help protect neurons from damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMHF for lab experiments is its relatively low toxicity. DMHF has been shown to be relatively safe in animal models, and it has also been shown to be well-tolerated in human clinical trials. However, DMHF is not without its limitations. One of the main limitations is its relatively low solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of potential future directions for research on DMHF. One area of interest is in the development of more effective synthesis methods for DMHF. Another area of interest is in the development of new analogs of DMHF with improved properties. Additionally, there is a need for further research on the mechanism of action of DMHF, as well as its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of DMHF involves several steps, starting with the reaction of 2-acetyl-5-thiophene with 3-dimethylaminophenol. This reaction results in the formation of 2-(dimethylamino)-5-(2-hydroxyethyl)thiophene. This intermediate is then reacted with 4-chlorobenzoyl chloride to form 3-(dimethylamino)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzamide. The final product is obtained after purification using column chromatography.

Scientific Research Applications

DMHF has been shown to possess a number of potential applications in scientific research. One of the most promising applications is in the field of cancer research. DMHF has been shown to inhibit the growth of cancer cells in vitro, and it has also been shown to possess anti-tumor properties in animal models. DMHF has also been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-(dimethylamino)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-21(2)14-6-3-5-13(11-14)19(23)20-12-15(22)16-8-9-17(24-16)18-7-4-10-25-18/h3-11,15,22H,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRAPPLCWJKFKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCC(C2=CC=C(O2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(dimethylamino)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzamide

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